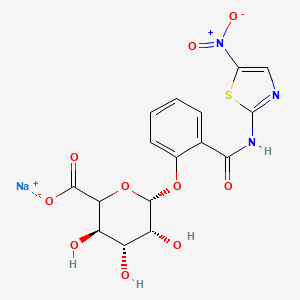
チゾキサニドグルクロン酸ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug tizoxanide, which is itself an active metabolite of nitazoxanide. Nitazoxanide was originally developed as an antiparasitic agent and has since been found to have broad-spectrum antiviral and antibacterial properties . Tizoxanide Glucuronide, Sodium Salt is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide, enhancing its solubility and facilitating its excretion from the body .
科学的研究の応用
Tizoxanide Glucuronide, Sodium Salt has several scientific research applications:
作用機序
Target of Action
Tizoxanide Glucuronide Sodium Salt is a metabolite of Nitazoxanide . The primary target of this compound is the enzyme Uridine Diphosphate-Glucuronosyltransferase (UGT) . This enzyme plays a crucial role in the metabolism of various xenobiotics, drugs, and endogenous compounds by catalyzing the transfer of glucuronic acid.
Mode of Action
Tizoxanide Glucuronide Sodium Salt acts as a substrate for the UGT enzyme . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of tizoxanide glucuronide .
Biochemical Pathways
The biochemical pathway primarily involved with Tizoxanide Glucuronide Sodium Salt is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where the glucuronide conjugate is more polar than tizoxanide and is readily excreted.
Pharmacokinetics
Tizoxanide, the active metabolite of Nitazoxanide, undergoes glucuronidation to form Tizoxanide Glucuronide . This process occurs in the liver and small intestine . The glucuronidation of Tizoxanide by liver and intestinal microsomes follows the Michaelis–Menten model . The urinary elimination half-life of Tizoxanide is approximately 7.3 hours .
Result of Action
The result of the action of Tizoxanide Glucuronide Sodium Salt is the formation of a more polar and easily excretable compound, aiding in the elimination of the drug from the body . This process is crucial for the detoxification and removal of the drug.
Action Environment
The action of Tizoxanide Glucuronide Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances can affect the glucuronidation process. Both estradiol and emodin have been found to inhibit Tizoxanide glucuronidation activities in human liver and intestinal microsomes in a dose-dependent manner . Additionally, the roles of UGT enzymes in Tizoxanide glucuronidation in the liver and small intestine differ extensively across species .
生化学分析
Biochemical Properties
Tizoxanide Glucuronide, Sodium Salt interacts with the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of Tizoxanide Glucuronide .
Cellular Effects
Tizoxanide Glucuronide, Sodium Salt has been studied for its effects on various types of cells. In the liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice, Tizoxanide Glucuronide undergoes glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .
Molecular Mechanism
The molecular mechanism of Tizoxanide Glucuronide, Sodium Salt involves the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to tizoxanide, resulting in the formation of Tizoxanide Glucuronide .
Temporal Effects in Laboratory Settings
The effects of Tizoxanide Glucuronide, Sodium Salt over time in laboratory settings have been studied. Following oral administration of nitazoxanide, a maximum tizoxanide plasma concentration is observed within 1–4 hours . Tizoxanide is extensively bound to plasma proteins (>99%), and its urinary elimination half-life is 7.3 hours .
Dosage Effects in Animal Models
The effects of Tizoxanide Glucuronide, Sodium Salt vary with different dosages in animal models. The kinetics of Tizoxanide Glucuronide glucuronidation by the liver and intestinal microsomes followed the Michaelis–Menten or biphasic model .
Metabolic Pathways
Tizoxanide Glucuronide, Sodium Salt is involved in the metabolic pathway of glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .
Transport and Distribution
It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase .
Subcellular Localization
It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase , which is found in the endoplasmic reticulum of cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of Tizoxanide Glucuronide, Sodium Salt involves the use of recombinant UGT enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain Tizoxanide Glucuronide, Sodium Salt in its neat form .
化学反応の分析
Types of Reactions
Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction enhances the solubility of the compound, making it easier for the body to excrete it .
Common Reagents and Conditions
The glucuronidation reaction involves the use of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor and UGT enzymes as the catalyst . The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the liver and intestines .
Major Products Formed
The major product formed from the glucuronidation of tizoxanide is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its precursor, tizoxanide, and is readily excreted from the body .
類似化合物との比較
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide, used as an antiparasitic and antiviral agent.
Tizoxanide: The active metabolite of nitazoxanide, which undergoes glucuronidation to form Tizoxanide Glucuronide, Sodium Salt.
Tizoxanide Sulfate: Another metabolite of tizoxanide, formed through sulfation instead of glucuronidation.
Uniqueness
Tizoxanide Glucuronide, Sodium Salt is unique in its enhanced solubility and excretion properties compared to its parent compounds, nitazoxanide and tizoxanide . The glucuronidation process significantly increases its water solubility, making it easier for the body to excrete it . This property is particularly important in the pharmacokinetics of nitazoxanide, as it ensures efficient elimination of the drug and its metabolites from the body .
特性
IUPAC Name |
sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNHPDNJXKILF-JSCJDRRHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N3NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

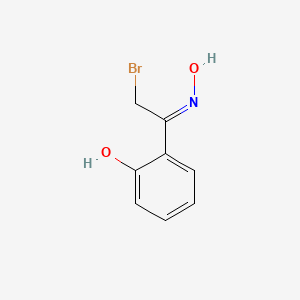
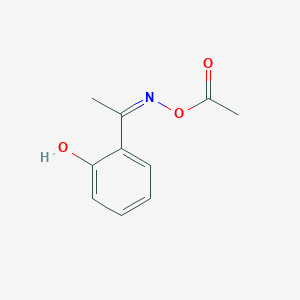

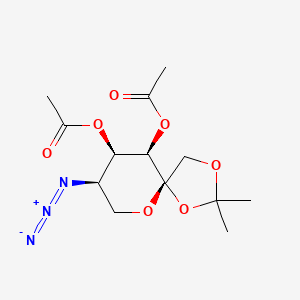
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
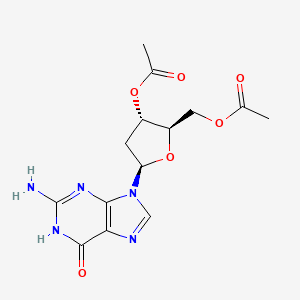
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
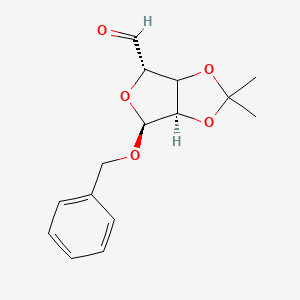
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
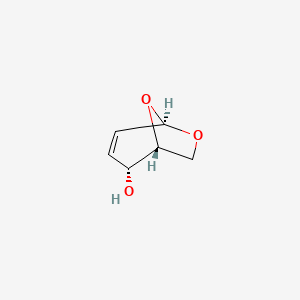
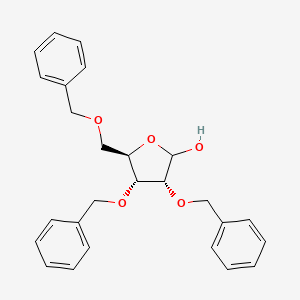
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
